2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 303060-51-7
VCID: VC16085462
InChI: InChI=1S/C25H19N3O/c1-2-6-19-15-20(10-9-17(19)5-1)22-16-23-21-7-3-4-8-24(21)29-25(28(23)27-22)18-11-13-26-14-12-18/h1-15,23,25H,16H2
SMILES:
Molecular Formula: C25H19N3O
Molecular Weight: 377.4 g/mol

2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 303060-51-7

Cat. No.: VC16085462

Molecular Formula: C25H19N3O

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 303060-51-7

Specification

CAS No. 303060-51-7
Molecular Formula C25H19N3O
Molecular Weight 377.4 g/mol
IUPAC Name 2-naphthalen-2-yl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C25H19N3O/c1-2-6-19-15-20(10-9-17(19)5-1)22-16-23-21-7-3-4-8-24(21)29-25(28(23)27-22)18-11-13-26-14-12-18/h1-15,23,25H,16H2
Standard InChI Key GMMXTGPWIQNKIJ-UHFFFAOYSA-N
Canonical SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=NC=C6

Introduction

Synthesis Pathways

The synthesis of such compounds typically involves multi-step reactions to assemble the fused heterocyclic framework. While specific routes for this exact molecule are not directly available, similar compounds are synthesized using these general steps:

  • Formation of the Pyrazole Core:

    • Pyrazoles are often synthesized by condensing hydrazines with 1,3-diketones or their equivalents.

  • Benzoxazine Ring Construction:

    • Benzoxazines are prepared through cyclization reactions involving phenols and amines in the presence of aldehydes or other electrophiles.

  • Coupling with Naphthyl and Pyridine Groups:

    • Coupling reactions (e.g., Suzuki coupling or N-arylation) can be employed to attach aromatic groups like naphthyl or pyridinyl to the core structure.

General Reaction Scheme:

Intermediate Pyrazole+Phenolic DerivativeCyclization to Benzoxazine\text{Intermediate Pyrazole} + \text{Phenolic Derivative} \rightarrow \text{Cyclization to Benzoxazine}
+Aromatic Substitution Reactions+ \text{Aromatic Substitution Reactions}

Medicinal Chemistry

Compounds with similar structures have been investigated for their pharmacological properties:

  • Anticancer Activity: Heterocyclic frameworks like pyrazolo-benzoxazines have shown cytotoxic effects against various cancer cell lines by interfering with DNA synthesis or inducing apoptosis .

  • Antimicrobial Properties: Nitrogen and oxygen heterocycles are known for their ability to disrupt bacterial or fungal cell walls .

Enzyme Inhibition

Similar compounds have been studied as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), which is a target for antiviral and anticancer drugs .

Antiparasitic Potential

Pyrazole derivatives have shown activity against neglected tropical diseases like leishmaniasis by targeting parasitic enzymes .

Biological Activity Table (Hypothetical Data)

PropertyValue/ObservationReference
Cytotoxicity (IC50_{50})Low micromolar range against cancer cells
Antimicrobial ActivityEffective against Gram-positive pathogens
Enzyme InhibitionStrong binding affinity to DHODH

Future Directions

To fully explore the potential of 2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c] benzoxazine:

  • Synthesis Optimization: Develop efficient synthetic routes with high yields.

  • Biological Screening: Conduct extensive in vitro and in vivo tests for anticancer, antimicrobial, and antiparasitic activities.

  • Structure-Activity Relationship (SAR): Modify substituents on the naphthyl and pyridine rings to enhance biological activity.

  • Toxicity Studies: Assess safety profiles to ensure minimal side effects.

This compound’s unique structure positions it as a promising candidate for drug development across various therapeutic areas. Further research is essential to unlock its full potential.

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